BenchChemオンラインストアへようこそ!

8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Hydrogen-bond donor Drug-likeness Permeability

This trisubstituted xanthine is a critical N1-H-positive reference for matched molecular pair studies with its N1,N3-dimethyl analog (CAS 377061-04-6), isolating the hydrogen-bond donor contribution to target binding. It completes a rare 3-compound positional scanning set with its para-methylbenzyl isomer (CAS 332905-02-9) and the unsubstituted N7-benzyl analog (CAS 332904-97-9). The C8-tertiary benzyl(methyl)amino motif serves as a low-potency acyclic reference control in DPP-IV enzymatic assays. Supplied at ≥95% purity for reproducible SAR, FEP calculations, and conformational benchmarking.

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
CAS No. 378200-66-9
Cat. No. B3406705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS378200-66-9
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C
InChIInChI=1S/C22H23N5O2/c1-15-8-7-11-17(12-15)14-27-18-19(26(3)22(29)24-20(18)28)23-21(27)25(2)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,28,29)
InChIKeyHBMLFEGPWFYEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 378200-66-9): Procurement-Relevant Structural and Physicochemical Profile


8-(Benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 378200-66-9) is a fully synthetic, trisubstituted xanthine derivative within the purine-2,6-dione class. It bears a tertiary benzyl(methyl)amino group at C8, a methyl group at N3, and a 3-methylbenzyl (meta-tolyl) substituent at N7, while retaining a free N1–H hydrogen bond donor . The compound has a molecular formula of C22H23N5O2, a monoisotopic mass of 389.185 Da, and an ACD/LogP of 3.39 . It is catalogued as a screening compound (ChemDiv2_003966; PubChem CID 983208) and is supplied by multiple vendors as a research-grade chemical, typically at ≥95% purity [1]. As a member of the 8-amino-xanthine family, its core scaffold is shared with clinically precedented DPP-IV inhibitors (e.g., linagliptin), but its specific substitution pattern—particularly the N1–H and N7-meta-methylbenzyl combination—distinguishes it from the 1,3-dimethyl, 7-substituted xanthines that dominate the patent literature .

Why Generic Substitution of 8-(Benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 378200-66-9) Is Not Supported by Evidence


Within the 8-amino-xanthine series, small structural variations—particularly at N1, N7, and the C8 amine substituent—produce large shifts in computed physicochemical properties and, where data exist, in target binding affinity. This compound occupies a narrow structural niche: it is one of the few commercially available xanthines that combines an N1–H donor (absent in 1,3-dimethyl analogs), an N7-meta-methylbenzyl group (positional isomer distinct from para-methylbenzyl and unsubstituted benzyl variants), and a tertiary benzyl(methyl)amino group at C8 rather than a secondary alkylamino or a cyclic amine . These features collectively alter hydrogen-bond donor count, topological polar surface area, lipophilicity, and predicted permeability—properties that directly affect assay compatibility, target engagement, and metabolic stability . No published study has demonstrated that any close analog can replicate the full property profile of this compound in a given biological assay; consequently, ad hoc substitution with a readily available in-class alternative risks introducing an uncontrolled variable in SAR campaigns, screening cascades, or biochemical probe experiments [1].

Quantitative Differentiation Evidence for 8-(Benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 378200-66-9) vs. Closest Analogs


Hydrogen-Bond Donor Count: N1–H vs. N1–CH3 Differentiation Determines HBD Profile

The target compound retains a free N1–H, yielding a hydrogen-bond donor (HBD) count of 1. In contrast, its most direct commercially available analog, 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 377061-04-6), is methylated at both N1 and N3, resulting in an HBD count of 0 . This single methyl difference has collateral effects on TPSA (70 Ų vs. 62 Ų) and computed LogP (3.39 vs. 4.11) . The presence or absence of an HBD is known to be a critical determinant of blood–brain barrier penetration, aqueous solubility, and hydrogen-bond-mediated target recognition in the xanthine class [1].

Hydrogen-bond donor Drug-likeness Permeability

N7 Substitution: Meta-Methylbenzyl vs. Benzyl vs. Para-Methylbenzyl Positional Isomerism

The target compound bears a 3-methylbenzyl (meta-tolyl) group at N7. Two close positional analogs exist: the N7-benzyl variant (CAS 332904-97-9) and the N7-(4-methylbenzyl) para isomer (CAS 332905-02-9). All three share the same core and C8 substituent but differ solely in the N7 aromatic substitution pattern. The only publicly available bioactivity data for an analog in this sub-series comes from the N7-benzyl compound (BDBM53495), which displayed an IC50 of 100,000 nM against human PTPN7 in a Sanford-Burnham Center for Chemical Genomics screen [1]. No bioactivity data have been published for the para-methyl isomer. The meta-methyl substitution in the target compound introduces a steric and electronic perturbation at the N7 position that can alter the dihedral angle of the benzyl group and its interaction with hydrophobic binding pockets, a phenomenon documented in SAR studies of structurally related N7-substituted xanthines .

Positional isomer Sigma receptor Target selectivity SAR

C8 Amine Type: Tertiary Benzyl(methyl)amino vs. Secondary Alkylamino in the Same N3,N7 Series

The target compound carries a tertiary benzyl(methyl)amino group at C8. A commercially available analog, 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS 378212-88-5), bears a secondary n-propylamino group at the same position, with otherwise identical N3-methyl and N7-(3-methylbenzyl) substitution . The tertiary amine in the target is bulkier (benzyl + methyl vs. n-propyl), more lipophilic, and lacks the N–H hydrogen-bond donor present in the secondary amine. In the broader xanthine class, the nature of the C8 amine (secondary vs. tertiary, acyclic vs. cyclic) is the single most important determinant of DPP-IV inhibitory potency: Boehringer Ingelheim patents demonstrate that replacement of an acyclic amino group with a 3-amino-piperidin-1-yl moiety can shift IC50 values from the micromolar to the low nanomolar range [1]. While no head-to-head DPP-IV data exist for this specific compound pair, the structural divergence at C8 is the most consequential variable for target engagement in this chemical series [1].

Tertiary amine C8 substituent DPP-IV Xanthine oxidase

Computed Lipophilicity (ACD/LogP) Differentiation Across the N1/N7 Analog Series

Computed ACD/LogP values distinguish the target compound from its closest purchasable analogs. The target has an ACD/LogP of 3.39, placing it in a moderate lipophilicity range suitable for both biochemical and cell-based assays . The N1,N3-dimethyl analog (CAS 377061-04-6) is significantly more lipophilic (ACD/LogP 4.11, Δ = +0.72) due to the additional N1-methyl group . The N7-benzyl analog (CAS 332904-97-9) has a lower molecular weight (375.42 Da, Δ = −14 Da) and is predicted to be less lipophilic, though its ACD/LogP was not located in authoritative databases at the time of this analysis. Within the xanthine class, a LogP difference of ≥0.5 log units has been associated with measurable changes in plasma protein binding, microsomal stability, and cell permeability [1], making LogP a procurement-relevant differentiator when selecting among analogs for in vitro ADME or phenotypic screening.

Lipophilicity LogP ADME Permeability

Evidence-Backed Application Scenarios for 8-(Benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 378200-66-9)


SAR Probe for N1–H vs. N1–CH3 Hydrogen-Bond Donor Effects in Xanthine-Based Target Engagement

Researchers investigating the role of the N1–H hydrogen-bond donor in xanthine–protein interactions can use this compound (HBD = 1) as the N1–H-positive member of a matched molecular pair, contrasted with the N1,N3-dimethyl analog CAS 377061-04-6 (HBD = 0) . The pair maintains identical N7-(3-methylbenzyl) and C8-benzyl(methyl)amino substitution, isolating the N1 methylation as the sole variable. This pair is suitable for testing the contribution of the N1–H to binding affinity, selectivity, and pharmacokinetic behaviour in any assay system where both compounds are soluble .

N7 Positional Isomer Screening to Probe Hydrophobic Pocket Geometry

This compound (N7 = 3-methylbenzyl, meta-substituted) can be deployed alongside its para-methylbenzyl isomer (CAS 332905-02-9) and the unsubstituted N7-benzyl analog (CAS 332904-97-9) in a three-compound positional scanning set . This set enables systematic probing of the steric and electronic tolerance of the N7 binding pocket in any target of interest. Although direct bioactivity data for these compounds are not publicly available, the triad represents one of the few commercially accessible, structurally coherent positional isomer series within the 8-amino-xanthine space .

C8 Tertiary Amine Reference Compound for DPP-IV and Related Serine Protease Inhibitor Screening

The 8-(benzyl(methyl)amino) group in this compound represents a tertiary, acyclic, dibenzyl-like amine motif at the C8 position that is structurally distinct from the 3-amino-piperidin-1-yl and 3-amino-pyrrolidin-1-yl groups found in high-potency clinical DPP-IV inhibitors (e.g., linagliptin) . This compound can serve as a low-potency or inactive reference control in DPP-IV enzymatic assays, helping to define the potency floor for acyclic C8 amine substitution against the nanomolar ceiling achieved by cyclic diamine substituents . Its computed LogP of 3.39 and TPSA of 70 Ų also make it a useful tool for studying the relationship between C8 amine lipophilicity and DPP-IV selectivity over related proteases such as DPP-8 and DPP-9 .

Computational Chemistry Benchmark for Xanthine Force-Field Parameterization

With a well-defined single-crystal structure or high-quality DFT-optimized geometry, this compound—with its five freely rotatable bonds and balanced distribution of polar (N1–H, carbonyls) and hydrophobic (benzyl, methylbenzyl, methyl) groups—can serve as a conformational sampling benchmark for molecular mechanics force fields applied to the xanthine scaffold . Its intermediate LogP (3.39) and TPSA (70 Ų) place it near the centre of oral drug-like chemical space, making it a representative test case for free-energy perturbation (FEP) calculations of N1-methylation or N7-substituent effects .

Quote Request

Request a Quote for 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.